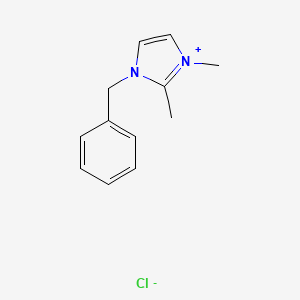![molecular formula C6H16N2O6P2 B12507865 [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) is a chemical compound with the molecular formula C₆H₁₆N₂O₆P₂ and a molecular weight of 274.14 g/mol . This compound is characterized by the presence of a piperazine ring linked to two methylene groups, each of which is bonded to a phosphonic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) typically involves the reaction of piperazine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperazine} + 2 \text{CH}_2\text{O} + 2 \text{H}_3\text{PO}_3 \rightarrow \text{(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid)} ]
The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of (Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives with reduced phosphonic acid groups.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives and phosphonic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The phosphonic acid groups can chelate metal ions, making it useful in coordination chemistry. Additionally, the piperazine ring can interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetra(methylenephosphonic acid): Similar in structure but with an ethylenediamine backbone.
Nitrilotris(methylenephosphonic acid): Contains a nitrilotriacetic acid backbone with phosphonic acid groups.
Uniqueness
(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) is unique due to its piperazine backbone, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H16N2O6P2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid |
InChI |
InChI=1S/C6H16N2O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-6H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
FAXRDTPTCXSAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


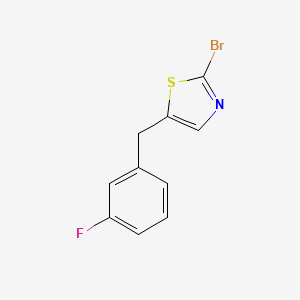
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![N-(2-chloropyridin-3-yl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12507802.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)

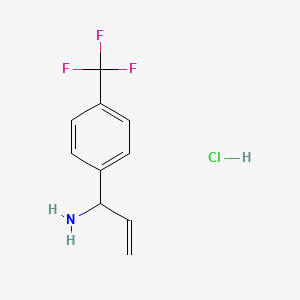
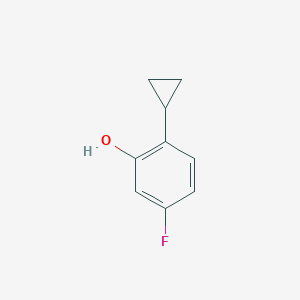

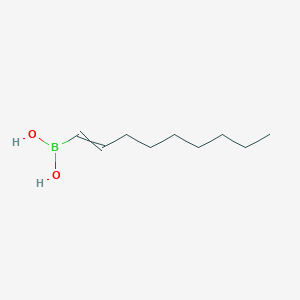
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)
